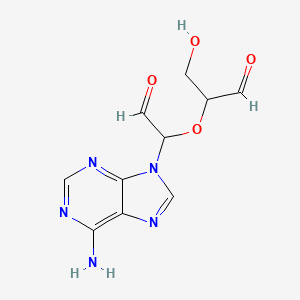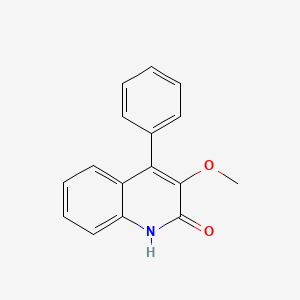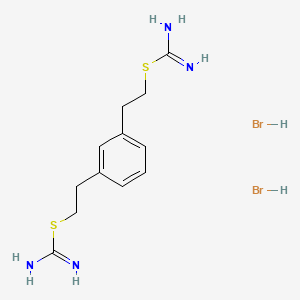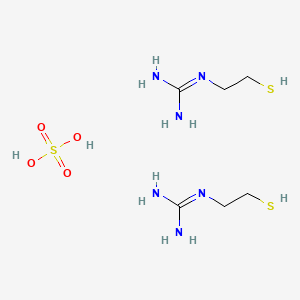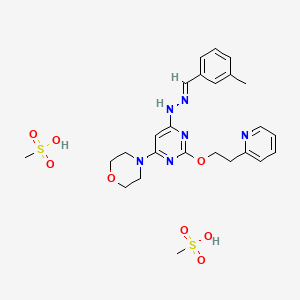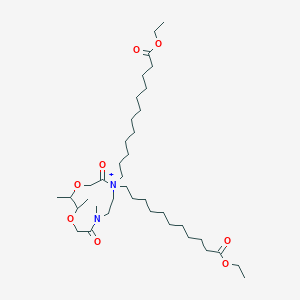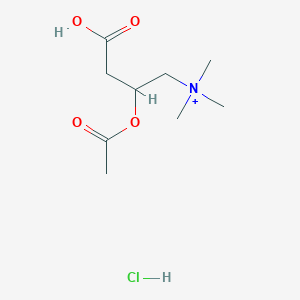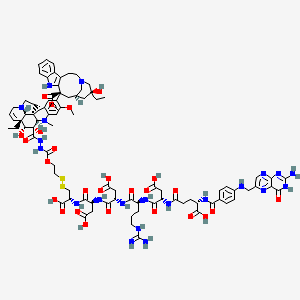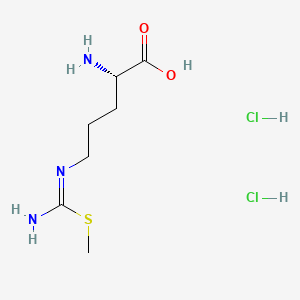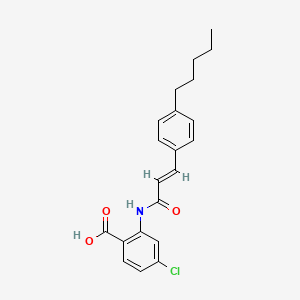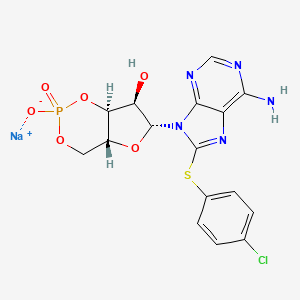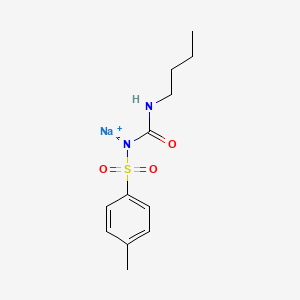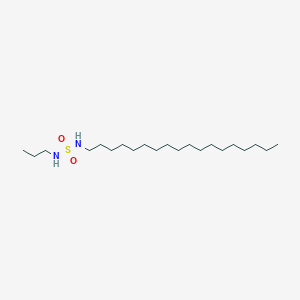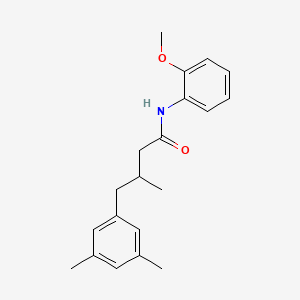
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide, also known as DM-235, is a synthetic compound that belongs to the family of benzamide derivatives. DM-235 has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Molecular Structures and Hydrogen Bonding
- A study by Burgess et al. (1998) explored the molecular structures of compounds including one similar to the target chemical, focusing on the hydrogen-bonded dimeric pairs formed by these molecules. This research contributes to understanding the molecular interactions and structural features of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Reactions in Aprotic Solvents
- Jackman, Petrei, and Smith (1991) examined the rates of exchange involving the dimethylphenolate ion in various aprotic solvents. This study is relevant for understanding the reactivity and behavior of similar compounds in different solvent environments (Jackman, Petrei, & Smith, 1991).
Tautomerism in NH-pyrazoles
- The research by Cornago et al. (2009) on the structures of NH-pyrazoles, including compounds with methoxyphenyl groups, provides insights into the tautomerism in solution and the solid state. This is valuable for understanding the dynamic behavior of similar compounds (Cornago et al., 2009).
SAR of NPBWR1 Antagonists
- Guerrero et al. (2013) conducted a study on the structure-activity relationships (SAR) of NPBWR1 antagonists, which included analysis of compounds with dimethylphenyl and methoxyphenyl regions. This research is pertinent to drug discovery and medicinal chemistry involving similar compounds (Guerrero et al., 2013).
Magnetic Properties of Copper(II) Complexes
- Filkale and Gangwar (2020) investigated the synthesis, crystal structure, and magnetic properties of new trinuclear Copper(II) complexes, involving methoxyphenyl-iminomethyl compounds. This study contributes to the field of coordination chemistry and magnetic materials research (Filkale & Gangwar, 2020).
Capsaicinoid Crystal Structure
- Park et al. (1995) determined the crystal structure of a capsaicinoid compound similar to the target chemical, providing insights into the molecular conformation and intermolecular interactions in the crystalline state (Park, Park, Lee, & Kim, 1995).
Spectroscopic and Electrochemical Properties
- Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of diaryl quinone methides, including compounds with dimethylphenyl groups. Their work sheds light on the solvatochromic and acid-base properties of these molecules (Sarma, Kataky, & Baruah, 2007).
Propriétés
Numéro CAS |
300587-89-7 |
|---|---|
Nom du produit |
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide |
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C20H25NO2/c1-14-9-15(2)11-17(10-14)12-16(3)13-20(22)21-18-7-5-6-8-19(18)23-4/h5-11,16H,12-13H2,1-4H3,(H,21,22) |
Clé InChI |
XJYBAKSVSQKCNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C |
SMILES canonique |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C |
Pureté |
95% |
Synonymes |
UCB-1244283; 4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide; N-(2-Methoxyphenyl)-β,3,5-trimethyl-benzenebutanamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
